REACTION_SMILES
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[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[F:13][CH:14]([O:15][c:16]1[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[Cl:25])[cH:20][cH:21]1)[F:26].[H-:11].[I:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][nH:7][c:8]2[cH:9][cH:10]1.[Na+:12].[OH2:27]>>[I:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7]([S:22]([c:19]3[cH:18][cH:17][c:16]([O:15][CH:14]([F:13])[F:26])[cH:21][cH:20]3)(=[O:23])=[O:24])[c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(OC(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(OC(F)F)cc1)n1ccc2cc(I)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |